molecular formula C22H17F2N3O3 B10877509 5-(4-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

5-(4-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10877509
M. Wt: 409.4 g/mol
InChI Key: BPYGDPVIJWOVHR-ZZEZOPTASA-N
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Description

4-(4-FLUOROBENZOYL)-5-(4-FLUOROPHENYL)-3-HYDROXY-1-[2-(1H-IMIDAZOL-4-YL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes fluorobenzoyl and fluorophenyl groups, a hydroxy group, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-FLUOROBENZOYL)-5-(4-FLUOROPHENYL)-3-HYDROXY-1-[2-(1H-IMIDAZOL-4-YL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions The process often starts with the preparation of intermediate compounds, such as 4-fluorobenzoyl chloride and 4-fluorophenylhydrazine, which are then subjected to cyclization reactions under controlled conditions to form the pyrrolone ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate large-scale synthesis while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-(4-FLUOROBENZOYL)-5-(4-FLUOROPHENYL)-3-HYDROXY-1-[2-(1H-IMIDAZOL-4-YL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl groups results in the formation of alcohols.

Scientific Research Applications

4-(4-FLUOROBENZOYL)-5-(4-FLUOROPHENYL)-3-HYDROXY-1-[2-(1H-IMIDAZOL-4-YL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-FLUOROBENZOYL)-5-(4-FLUOROPHENYL)-3-HYDROXY-1-[2-(1H-IMIDAZOL-4-YL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenyl 2,4-dichlorobenzoate: Another fluorinated compound with different functional groups.

    (4-((2-(1H-Imidazol-4-yl)ethyl)carbamoyl)-3-fluorophenyl)boronic acid: A compound with a similar imidazole moiety but different overall structure.

Uniqueness

4-(4-FLUOROBENZOYL)-5-(4-FLUOROPHENYL)-3-HYDROXY-1-[2-(1H-IMIDAZOL-4-YL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its combination of fluorobenzoyl and fluorophenyl groups, which confer specific chemical properties and biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C22H17F2N3O3

Molecular Weight

409.4 g/mol

IUPAC Name

(4Z)-5-(4-fluorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-[2-(1H-imidazol-5-yl)ethyl]pyrrolidine-2,3-dione

InChI

InChI=1S/C22H17F2N3O3/c23-15-5-1-13(2-6-15)19-18(20(28)14-3-7-16(24)8-4-14)21(29)22(30)27(19)10-9-17-11-25-12-26-17/h1-8,11-12,19,28H,9-10H2,(H,25,26)/b20-18-

InChI Key

BPYGDPVIJWOVHR-ZZEZOPTASA-N

Isomeric SMILES

C1=CC(=CC=C1C2/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C(=O)N2CCC4=CN=CN4)F

Canonical SMILES

C1=CC(=CC=C1C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCC4=CN=CN4)F

Origin of Product

United States

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